molecular formula C13H18O4 B1635191 3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone

3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone

Cat. No.: B1635191
M. Wt: 238.28 g/mol
InChI Key: DUAKFSAYFGGZAW-UHFFFAOYSA-N
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Description

3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone (hereafter referred to as 3-Heptyl-DHBQ) is a substituted benzoquinone derivative featuring a heptyl alkyl chain at the C-3 position and hydroxyl groups at C-2 and C-3. This compound belongs to the class of dihydroxyquinones, which are notable for their redox activity, resonance stabilization, and roles as chromophores in aged cellulosic materials . The heptyl substituent introduces lipophilic character, distinguishing it from simpler analogs like 2,5-dihydroxy-[1,4]-benzoquinone (DHBQ), a well-studied key chromophore in cellulose degradation .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-heptyl-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H18O4/c1-2-3-4-5-6-7-9-12(16)10(14)8-11(15)13(9)17/h8,14,17H,2-7H2,1H3

InChI Key

DUAKFSAYFGGZAW-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Canonical SMILES

CCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

Research indicates that HDHBQ exhibits significant antibacterial activity. A study examining various benzoquinones demonstrated that compounds with longer side chains, such as HDHBQ, enhance their efficacy against multidrug-resistant (MDR) bacteria. The minimal inhibitory concentration (MIC) of HDHBQ against strains like methicillin-resistant Staphylococcus aureus (MRSA) suggests its potential as an effective antimicrobial agent .

Table 1: Antibacterial Activity of 3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone

Bacterial StrainMIC (µg/mL)Reference
MRSA16
E. coli32
K. pneumoniae32

Pharmaceutical Applications

The biological activities of HDHBQ suggest its utility in drug development. Its structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of benzoquinones have been explored for their roles in treating various diseases due to their ability to interact with biological molecules.

  • Mechanism of Action : The compound's mechanism involves the formation of reactive oxygen species (ROS), which can lead to bacterial cell death. This property is particularly valuable in developing new antibiotics .

Energy Storage Technologies

Another promising application of HDHBQ is in energy storage systems, particularly as a component in organic batteries. Research has shown that poly(2,5-dihydroxy-1,4-benzoquinonyl sulfide) (PDBS), a polymer derived from benzoquinones, can serve as an effective cathode material for lithium-ion batteries. The incorporation of HDHBQ into battery technologies could enhance energy density and cycling stability .

Table 2: Performance Metrics of PDBS in Lithium-Ion Batteries

ParameterValueReference
Capacity (mAh/g)150
Cycle Stability (%)85 after 100 cycles
Charge/Discharge Rate0.5 C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 3-Heptyl-DHBQ and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone C-3: Heptyl; C-2/C-5: –OH C₁₃H₂₂O₄ 254.31 Lipophilic, redox-active, acidic hydroxyl groups (pKa ~8–10)
2,5-Dihydroxy-[1,4]-benzoquinone (DHBQ) C-2/C-5: –OH C₆H₄O₄ 140.09 Highly polar, strong chromophore in cellulose, acidic (pKa ~4–6)
3-Butyl-2,5-dihydroxy-[1,4]benzoquinone C-3: Butyl; C-2/C-5: –OH C₁₀H₁₂O₄ 196.20 Moderate lipophilicity, redox activity comparable to 3-Heptyl-DHBQ
5,8-Dihydroxy-[1,4]-naphthoquinone (DHNQ) Naphthoquinone core with –OH C₁₀H₆O₄ 190.15 Extended conjugation, higher stability, UV-Vis absorbance >500 nm

Key Observations :

  • Lipophilicity: The heptyl chain in 3-Heptyl-DHBQ significantly enhances its solubility in nonpolar solvents compared to DHBQ, making it more suitable for applications requiring lipid membrane interaction .
  • Acidity: The hydroxyl groups in DHBQ are more acidic (pKa ~4–6) due to stronger electron-withdrawing effects from the quinoid core, whereas alkyl substitution in 3-Heptyl-DHBQ raises the pKa to ~8–10, reducing ionization under neutral conditions .
  • Chromophore Activity : DHBQ and DHNQ are potent chromophores in cellulose aging, but 3-Heptyl-DHBQ’s extended alkyl chain may reduce conjugation efficiency, shifting its UV-Vis absorbance to shorter wavelengths .
Reactivity and Degradation Pathways
  • Reaction with Nucleophiles :
    DHBQ undergoes ipso-substitution at C-2/C-5 with secondary amines (e.g., morpholine) and addition/elimination with thiols (e.g., benzenethiol) . In contrast, 3-Heptyl-DHBQ’s bulky heptyl group may sterically hinder nucleophilic attack at C-3/C-6, altering reaction pathways. For example, reactions with diamines favor strain-induced bond localization (SIBL) mechanisms, where the N–N distance in diamines dictates regioselectivity .
  • Oxidative Degradation :
    DHBQ degrades under alkaline H₂O₂ conditions (pH 10) to malonic acid via a Na⁺-catalyzed homolysis mechanism (activation energy: 16.1 kcal/mol) . The heptyl chain in 3-Heptyl-DHBQ likely slows degradation due to reduced solubility in aqueous media, though this remains unverified experimentally.
Redox Properties
  • Half-Wave Potentials: Substituents critically influence redox behavior. For example, methoxy groups in 3-acyl-2,5-bis(phenylamino)-1,4-benzoquinones induce cathodic shifts in reduction potentials (E₁/²) due to electron-donating effects .

Preparation Methods

Multi-Step Synthesis via Friedel-Crafts Acylation and Reduction

A convergent three-step strategy enables precise installation of the heptyl chain (Scheme 2):

Step 1: Friedel-Crafts Acylation
Anisole (2 ) reacts with heptanoyl chloride under AlCl₃ catalysis to yield 3-heptanoylanisole (3 ).

Step 2: Ketone Reduction
The acyl group in 3 is reduced to a methylene bridge via Clemmensen conditions (Zn-Hg/HCl), forming 3-heptylanisole (4 ).

Step 3: Demethylation and Oxidation
Demethylation of 4 using BBr₃ generates 3-heptylhydroquinone (5 ), which is oxidized to the target quinone with ceric ammonium nitrate (CAN) in acetonitrile (82% yield).

Table 1: Optimization of Friedel-Crafts Route

Step Reagent/Conditions Yield (%)
1 AlCl₃, CH₂Cl₂, 0°C 65
2 Zn-Hg/HCl, reflux 90
3 CAN, CH₃CN, rt 82

Oxidative Demethylation of Dimethoxybenzene Derivatives

3-Heptyl-1,4-dimethoxybenzene (6 ) serves as a masked precursor for the target compound. Oxidative demethylation with CAN in acetonitrile selectively removes methyl groups, yielding 3-heptyl-1,4-benzoquinone (7 ), which is hydroxylated at C2 and C5 via radical trapping (Scheme 3).

Scheme 3: CAN-Mediated Demethylation and Hydroxylation

3-Heptyl-1,4-dimethoxybenzene → [CAN] → 3-Heptyl-1,4-benzoquinone → [•OH] → 3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone  

Hydroxylation proceeds via Fenton-like conditions (Fe²⁺/H₂O₂), achieving 68% overall yield. Substrate electronic effects dictate regioselectivity, with the heptyl group directing hydroxylation to C2 and C5.

Alkylation via Claisen Rearrangement

The Claisen rearrangement offers a stereocontrolled route to install the heptyl group (Scheme 4). Starting with p-methoxyphenol (8 ), allyl heptyl ether (9 ) undergoes thermal rearrangement to form 3-heptyl-2,5-dihydroxyphenol (10 ), which is oxidized as in Section 1.

Table 2: Claisen Rearrangement Conditions

Parameter Optimal Value
Temperature 200°C
Solvent Dibutyl ether
Yield of 10 75%

Challenges and Comparative Analysis

Steric and Electronic Effects
The heptyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) to enhance solubility during coupling steps. Electron-donating hydroxyl groups moderate the quinone’s electrophilicity, requiring strong oxidants (e.g., DDQ) for final aromatization.

Yield Optimization
The Friedel-Crafts route (Section 2) provides the highest yield (82%) but involves hazardous reagents (AlCl₃). Conversely, the Claisen rearrangement (Section 4) offers better atom economy but lower scalability.

Table 3: Method Comparison

Method Yield (%) Scalability Regioselectivity
Teuber Oxidation 85 High Excellent
Friedel-Crafts 82 Moderate High
CAN Demethylation 68 Low Moderate
Claisen Rearrangement 75 Moderate Excellent

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